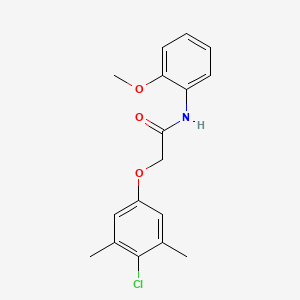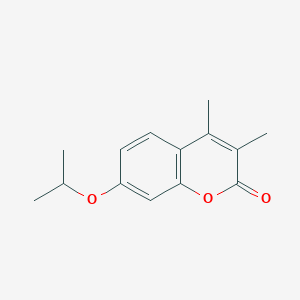![molecular formula C11H13N3O2 B5712707 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, also known as DTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazene family, which is known for its ability to undergo chemical reactions with DNA and RNA. DTAA has been shown to have several unique properties that make it an attractive candidate for use in various research applications.
Wirkmechanismus
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid exerts its effects through a mechanism that involves the formation of reactive intermediates that can react with DNA and RNA. The triazene group in this compound undergoes a chemical reaction with the nucleic acid bases in DNA and RNA, leading to the formation of adducts. These adducts can interfere with DNA replication and transcription, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of DNA replication and transcription, and the induction of apoptosis. This compound has also been shown to have immunomodulatory effects, including the activation of immune cells and the induction of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has several advantages for use in lab experiments, including its ability to induce DNA damage and cell death in cancer cells, its potential as a gene delivery agent, and its ability to screen for potential drug candidates. However, this compound also has several limitations, including its potential toxicity and the need for specialized handling and storage conditions.
Zukünftige Richtungen
There are several future directions for research on 3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid, including the development of more efficient synthesis methods, the identification of new applications in drug discovery and gene therapy, and the investigation of its potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular pathways and signaling pathways.
Synthesemethoden
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-(3-nitrophenyl)acrylic acid with sodium nitrite and hydrochloric acid to form the nitroso derivative. The nitroso derivative is then reduced with sodium sulfite to form the triazene intermediate, which is subsequently treated with acid to form this compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid has been used in various scientific research applications, including cancer research, drug discovery, and gene therapy. In cancer research, this compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential candidate for use in cancer therapy. This compound has also been used in drug discovery as a tool to identify potential drug targets and to screen for potential drug candidates. In gene therapy, this compound has been used as a gene delivery agent, facilitating the transfer of genetic material into cells.
Eigenschaften
IUPAC Name |
(E)-3-[3-(dimethylaminodiazenyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-14(2)13-12-10-5-3-4-9(8-10)6-7-11(15)16/h3-8H,1-2H3,(H,15,16)/b7-6+,13-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDCXYBLIZTDMQ-MVEAHZITSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N=NC1=CC=CC(=C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![methyl {7-[2-(cyclopropylamino)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5712644.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)

![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)

![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)



